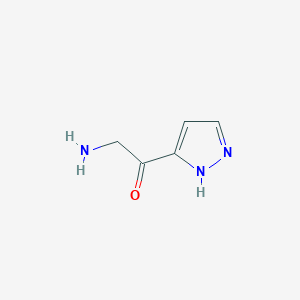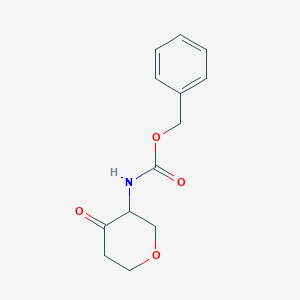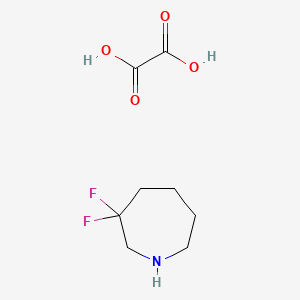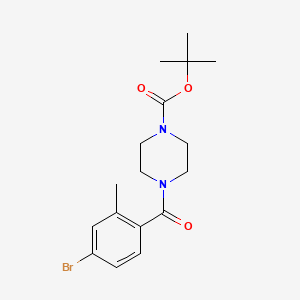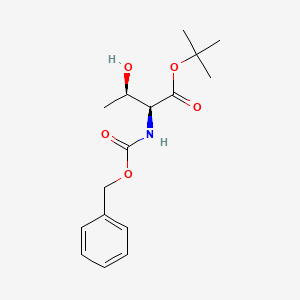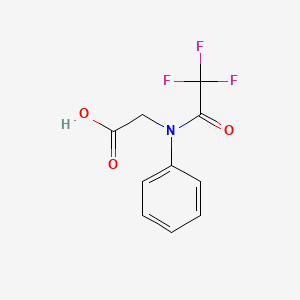
2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid is an organic compound with the molecular formula C10H8F3NO3 It is characterized by the presence of a trifluoromethyl group, a phenyl group, and an acetamido group attached to an acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid typically involves a multi-step process. One common method starts with (S)-2-phenylglycine, which is reacted with N,N,N’,N’-tetramethylguanidine in methanol. This is followed by the addition of ethyl trifluoroacetate, also in methanol, at room temperature for 30 hours. The reaction is further facilitated by the presence of 1,1,3,3-tetramethylguanidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally involves similar steps as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted acetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which 2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its role in enzyme inhibition and receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-N-phenylacetamide: Similar in structure but lacks the acetic acid moiety.
Phenylacetylglycine: Contains a phenyl and acetic acid group but lacks the trifluoromethyl group.
2-(2,2,2-Trifluoro-N-phenylacetamido)phenylacetic acid: Similar but with an additional phenyl group attached to the acetic acid backbone
Uniqueness
2-(2,2,2-Trifluoro-N-phenylacetamido)acetic acid is unique due to the presence of both the trifluoromethyl and phenyl groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C10H8F3NO3 |
|---|---|
Peso molecular |
247.17 g/mol |
Nombre IUPAC |
2-(N-(2,2,2-trifluoroacetyl)anilino)acetic acid |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14(6-8(15)16)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16) |
Clave InChI |
ASOHIOGMZXGDQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CC(=O)O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B15303045.png)
![2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide](/img/structure/B15303051.png)

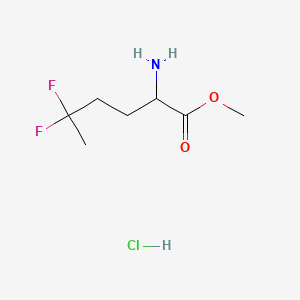

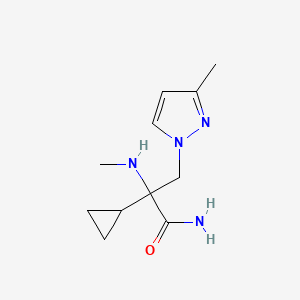
![3-(6-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15303081.png)
